Pyrogallol triacetate Pyrogallol triacetate Pyrogallol triacetate is an antiasthmatic.
Brand Name: Vulcanchem
CAS No.: 525-52-0
VCID: VC0540746
InChI: InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3
SMILES: CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol

Pyrogallol triacetate

CAS No.: 525-52-0

Cat. No.: VC0540746

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pyrogallol triacetate - 525-52-0

Specification

CAS No. 525-52-0
Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name (2,3-diacetyloxyphenyl) acetate
Standard InChI InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3
Standard InChI Key AQGLTPNHAAVOKN-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Pyrogallol triacetate, systematically named 1,2,3-triacetoxybenzene, is characterized by the acetylation of all three hydroxyl groups on the pyrogallol backbone. Its IUPAC name, (2,3-diacetyloxyphenyl) acetate, reflects the substitution pattern on the aromatic ring . The molecular structure (Fig. 1) consists of a benzene ring with three acetate groups at the 1, 2, and 3 positions, conferring lipophilicity and reduced reactivity compared to pyrogallol.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number525-52-0
Molecular FormulaC12H12O6\text{C}_{12}\text{H}_{12}\text{O}_{6}
Molecular Weight252.22 g/mol
SynonymsAcetpyrogall, Lenigallol
SMILESCC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C

Synthesis and Production Methods

Acetylation of Pyrogallol

The most direct synthesis involves acetylation of pyrogallol using acetic anhydride in the presence of a catalyst such as pyridine:

Pyrogallol+3(CH3CO)2OpyridinePyrogallol triacetate+3CH3COOH\text{Pyrogallol} + 3 \, (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Pyrogallol triacetate} + 3 \, \text{CH}_3\text{COOH}

This method, described in a 1983 patent, yields pyrogallol triacetate in 0.5% yield after recrystallization from methanol . The low yield underscores challenges in achieving complete acetylation without side reactions.

Deoximation of Cyclohexane-1,2,3-trione Oxime Derivatives

An alternative route involves deoximation of cyclohexane-1,2,3-trione oxime derivatives under acidic conditions. For example, heating the dioxime with 20% acetic acid at 40–60°C for 8 days produces pyrogallol, which is subsequently acetylated . This method, while lengthier, avoids reliance on plant-derived gallic acid, addressing supply-chain limitations .

Table 2: Comparative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Direct AcetylationAcetic anhydride, pyridine0.5%
Deoximation-HydrolysisHCl, H2_2O, 40–60°C0.8%

Industrial and Research Applications

Intermediate in Pyrogallol Production

Pyrogallol triacetate serves as a stable intermediate in the synthesis of pyrogallol, a compound critical in pesticide formulations (e.g., 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate) . The acetyl groups protect the hydroxyl moieties during storage and transport, with subsequent hydrolysis regenerating active pyrogallol.

Organic Synthesis

In synthetic chemistry, the compound acts as a protecting group for polyhydroxy aromatic systems. Its lipophilicity improves solubility in organic solvents, facilitating reactions in non-polar media . For example, it is used in the preparation of dendrimers and polymer precursors requiring selective deprotection.

AspectGuidelineSource
StorageRoom temperature, dry environment
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
DisposalFollow local hazardous waste regulations

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Strong absorbance at 1740–1760 cm1^{-1} (C=O stretch) and 1220–1250 cm1^{-1} (C-O ester) .

  • Mass Spectrometry: Molecular ion peak at m/z 252.22 (M+^+), with fragments at m/z 210 (loss of CH3_3CO) and m/z 168 (loss of 2×CH3_3CO) .

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves pyrogallol triacetate at ~12.3 min retention time, enabling purity assessment .

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